3,5-diiodo-3H-pyridin-4-one chemical structure and properties
3,5-diiodo-3H-pyridin-4-one chemical structure and properties
An In-Depth Technical Guide to 3,5-Diiodo-4-Pyridone: Synthesis, Properties, and Applications
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in modern drug discovery, with the 4-pyridone core being a particularly "privileged" structure. This motif is present in numerous biologically active compounds and approved pharmaceuticals, valued for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1][2] This guide focuses on a specific, synthetically versatile derivative: 3,5-diiodo-3H-pyridin-4-one .
The introduction of iodine atoms onto the pyridone ring dramatically alters its chemical reactivity and potential applications. Iodine's large atomic radius and polarizability make it an excellent leaving group in metal-catalyzed cross-coupling reactions, opening pathways to a vast array of more complex molecules. Furthermore, the high atomic mass of iodine lends itself to applications in radiography and as a labeling site for radioisotopes.
This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, a rational synthesis pathway, physicochemical and spectroscopic properties, and the potential applications of 3,5-diiodo-4-pyridone as a high-value building block in synthetic and medicinal chemistry.
Chemical Identity and Structural Elucidation
The nomenclature of 4-pyridone derivatives can be ambiguous due to the existence of keto-enol tautomerism. The compound of interest exists in a dynamic equilibrium between its keto form, 3,5-diiodo-3H-pyridin-4-one (or simply 3,5-diiodo-4-pyridone), and its enol form, 3,5-diiodo-4-hydroxypyridine . In solution, the keto tautomer is generally favored.[3]
Keto [label=<
3,5-diiodo-3H-pyridin-4-one
];
Enol [label=<
3,5-diiodo-4-hydroxypyridine
];
Keto -> Enol [dir=both, label="⇌", fontsize=20]; } end_dot Caption: Tautomeric equilibrium between the keto and enol forms.
For clarity and consistency with the predominant form, this guide will primarily use the name 3,5-diiodo-4-pyridone .
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 3,5-diiodo-1H-pyridin-4-one | - |
| Synonym | 3,5-diiodo-4-hydroxypyridine | [4] |
| CAS Number | 7153-08-4 (for enol tautomer) | [4] |
| Molecular Formula | C₅H₃I₂NO | [4] |
| Molecular Weight | 346.89 g/mol | [4] |
Synthesis and Mechanistic Rationale
A robust and logical synthetic route to 3,5-diiodo-4-pyridone involves a two-step sequence starting from the readily available Chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid).[5][6] This strategy leverages the electron-rich nature of the pyridone ring, which facilitates electrophilic iodination, followed by a thermal decarboxylation to yield the target compound.
Mechanistic Considerations
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Electrophilic Iodination: The 4-pyridone ring is an electron-rich aromatic system, analogous to phenol. The lone pair on the nitrogen atom can be delocalized into the ring, activating the ortho and para positions (C-3 and C-5) towards electrophilic aromatic substitution. The reaction proceeds via the attack of an electrophilic iodine species (e.g., I⁺ generated from I₂ and an oxidizing agent, or from ICl) on the electron-rich ring to form a sigma complex, which then rearomatizes by losing a proton.
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Thermal Decarboxylation: Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2- or 6-position relative to the nitrogen, readily undergo decarboxylation upon heating. The mechanism involves the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide.
Experimental Protocol: Synthesis of 3,5-diiodo-4-pyridone
This protocol is a representative procedure based on established chemical principles for the iodination and decarboxylation of pyridine derivatives.[7]
Step 1: Synthesis of 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend Chelidamic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Prepare a solution of iodine monochloride (ICl) (2.2 eq) in glacial acetic acid. Add this solution dropwise to the stirred suspension of Chelidamic acid at room temperature over 30 minutes. Rationale: ICl is a polarized source of electrophilic iodine (I⁺), making it more reactive than I₂ alone. Acetic acid is a common polar solvent for such reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the di-iodinated product should form. Pour the mixture into cold water to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. Dry the solid product under vacuum.
Step 2: Synthesis of 3,5-diiodo-4-pyridone via Decarboxylation
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Reaction Setup: Place the dried 3,5-diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid from Step 1 into a round-bottom flask equipped for distillation or with a gas outlet to vent CO₂. Note: This reaction can be performed neat (without solvent) or in a high-boiling point solvent like diphenyl ether.
-
Decarboxylation: Heat the solid carefully in an oil bath to a temperature above its melting point (typically 200-250 °C). Vigorous evolution of CO₂ gas will be observed. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).
-
Purification: Cool the flask to room temperature. The crude solid residue is the target compound. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield 3,5-diiodo-4-pyridone as a crystalline solid.
Physicochemical Properties
Direct experimental data for 3,5-diiodo-4-pyridone is not widely published. The following properties are based on data from its parent structure, 4-pyridone, and related iodinated derivatives, providing a scientifically grounded estimation.[3][8]
| Property | Estimated Value | Rationale and Commentary |
| Appearance | White to off-white or pale yellow solid | Similar to related pyridones and iodinated aromatics.[8] |
| Melting Point | >250 °C (likely with decomposition) | The introduction of two heavy iodine atoms and increased symmetry significantly increases the melting point compared to 4-pyridone (150 °C).[3] The related N-acetic acid derivative melts at 244 °C with decomposition.[8] |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) | The large, nonpolar iodine atoms decrease aqueous solubility compared to 4-pyridone. Solubility in DMSO is expected, as it is a common solvent for NMR of related structures.[9] |
| pKa | ~10-11 (for N-H proton) | Similar to the parent 4-pyridone (pKa ≈ 11), as the inductive effect of iodine at the 3 and 5 positions will have a minor impact on the acidity of the distal N-H proton. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectral data for 3,5-diiodo-4-pyridone.
| Technique | Expected Features |
| ¹H NMR | δ ~8.0-8.5 ppm (s, 2H): Singlet for the two equivalent protons at C-2 and C-6. Deshielded due to the electronegativity of the adjacent nitrogen and carbonyl group. δ ~11-13 ppm (br s, 1H): Broad singlet for the N-H proton, exchangeable with D₂O. |
| ¹³C NMR | ~175 ppm: Carbonyl carbon (C-4). ~140 ppm: C-2 and C-6 carbons. ~90 ppm: C-3 and C-5 carbons, directly attached to iodine (heavy atom effect). Expect 3 distinct signals due to molecular symmetry. |
| Mass Spec (EI) | m/z ~347 (M⁺): Molecular ion peak. m/z ~220 (M-I)⁺: Fragment corresponding to the loss of one iodine atom. m/z ~127 (I⁺): Iodine cation. The molecular ion will show a characteristic isotopic pattern for a di-iodo compound. |
| IR (KBr) | ~3100-3000 cm⁻¹: N-H stretching vibration. ~1640 cm⁻¹: C=O stretching (strong). ~1550 cm⁻¹: C=C stretching. |
Applications and Future Directions
3,5-diiodo-4-pyridone is not merely a chemical curiosity but a valuable intermediate with significant potential in both synthetic methodology and drug discovery.
A Versatile Synthetic Intermediate
The two iodine atoms serve as versatile handles for constructing more complex molecular architectures through well-established cross-coupling reactions. This allows for the selective and sequential functionalization of the pyridone core.
-
Expertise Insight: The differential reactivity of the C-I bonds could potentially be exploited for sequential, site-selective couplings by carefully choosing catalysts and reaction conditions, further enhancing its synthetic value.
A Scaffold for Medicinal Chemistry
The 4-pyridone nucleus is a known pharmacophore.[2] The di-iodo derivative provides a template for generating novel libraries of compounds for biological screening.
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Bioisosteric Replacement: The iodine atoms can be replaced with other functional groups to probe structure-activity relationships (SAR).
-
Radiopaque Agents: Iodinated organic molecules are widely used as contrast agents in medical imaging (e.g., X-ray) due to iodine's ability to absorb X-rays. This scaffold could be explored for developing new imaging agents.
-
Radiolabeling: One of the iodine atoms can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or as a radiopharmaceutical, similar to the synthesis of radiolabeled thyroxine derivatives.[10]
Conclusion
3,5-diiodo-3H-pyridin-4-one is a highly functionalized heterocyclic compound with significant untapped potential. Its synthesis from common starting materials is straightforward, and its chemical properties make it an exceptionally valuable building block. The presence of two addressable iodine atoms on a biologically relevant 4-pyridone core positions this molecule as a key intermediate for the development of new synthetic methodologies, the exploration of novel bioactive compounds, and the design of advanced medical imaging agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile chemical tool.
References
Sources
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- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. synchem.de [synchem.de]
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- 6. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]
- 7. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID factory price, CasNo.101-29-1 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 9. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID(101-29-1) 13C NMR spectrum [chemicalbook.com]
- 10. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
